N'-Fluoro-N-methyl-N-nitrosourea
Description
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Properties
CAS No. |
90011-84-0 |
|---|---|
Molecular Formula |
C2H4FN3O2 |
Molecular Weight |
121.07 g/mol |
IUPAC Name |
3-fluoro-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C2H4FN3O2/c1-6(5-8)2(7)4-3/h1H3,(H,4,7) |
InChI Key |
FVONJXPGQLDXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NF)N=O |
Origin of Product |
United States |
Contextualization Within the Nitrosourea Class of Alkylating Agents
N'-Fluoro-N-methyl-N-nitrosourea belongs to the broader family of N-nitrosoureas, a well-established class of alkylating agents. nih.govnih.gov These compounds are characterized by a nitroso group (-N=O) and a urea (B33335) functional group. Their primary mechanism of action involves the generation of reactive intermediates that can transfer an alkyl group to nucleophilic sites on biological macromolecules, most notably DNA. nih.govnih.govwikipedia.org This alkylation can lead to DNA damage, including the formation of cross-links between DNA strands, which disrupts DNA replication and transcription, ultimately triggering cellular processes like apoptosis or cell cycle arrest. nih.gov
A key characteristic of many nitrosoureas is their lipophilicity, which allows them to cross the blood-brain barrier, a feature that has made them particularly interesting in neurological research and medicine. nih.gov The introduction of a fluorine atom to the N-methyl-N-nitrosourea structure to form this compound is a strategic chemical modification. Fluorine, being the most electronegative element, can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity to target proteins. nih.govmdpi.com In drug design, fluorination is a common strategy to enhance the efficacy and pharmacokinetic profile of a compound. mdpi.com While specific data for this compound is limited, the introduction of fluorine is anticipated to modulate its reactivity and biological activity compared to its non-fluorinated counterpart, N-methyl-N-nitrosourea (NMU).
Historical Perspectives on Nitrosourea Research Paradigms
The scientific journey of nitrosoureas began in the mid-20th century. A significant milestone was the discovery of the anticancer potential of this class of compounds in a large-scale screening program at the U.S. National Cancer Institute in 1959. This led to the development of several nitrosourea-based drugs for cancer therapy.
A pivotal compound in this family, and a close structural relative to the subject of this article, is N-Nitroso-N-methylurea (NMU). wikipedia.orgnih.govca.govcymitquimica.com NMU has been extensively used in experimental research for decades, not as a therapeutic agent for humans, but as a potent tool to induce tumors in laboratory animals. nih.govmedchemexpress.comnih.gov This has allowed for the creation of valuable animal models for studying the mechanisms of carcinogenesis, particularly in breast cancer research. nih.govnih.gov The ability of NMU to reliably induce tumors has made it an invaluable resource for investigating the genetic and molecular changes that drive cancer development and for testing potential preventative and therapeutic strategies. medchemexpress.comnih.gov The historical use of NMU provides a critical framework for understanding the potential research applications of its fluorinated analog.
Contemporary Significance in Molecular and Cellular Biology Research
This compound as a Direct-Acting Alkylating Agent
This compound belongs to the class of nitrosoureas, which are known for their capacity to act as alkylating agents without the need for metabolic activation. nih.govnih.gov This means the compound itself is inherently reactive and can directly transfer a methyl group to nucleophilic sites on biological molecules, most notably DNA. nih.govwikipedia.orgmutationalsignatures.com The process is initiated by the decomposition of the nitrosourea molecule, which generates a reactive methylating species, likely a methyldiazonium ion. mdpi.comnih.gov This highly electrophilic intermediate then readily attacks electron-rich centers in cellular components.
The direct-acting nature of this compound and its counterparts, such as N-methyl-N-nitrosourea (MNU), distinguishes them from other alkylating agents that require enzymatic conversion to become reactive. nih.govnih.gov This intrinsic reactivity is a key determinant of their biological effects, as they can exert their action in any tissue they reach, contributing to their mutagenic and carcinogenic properties. nih.govwikipedia.orgmedchemexpress.com The efficiency and spectrum of alkylation can be influenced by various factors, including the local chemical environment and the accessibility of target sites within the complex structure of the cell.
Nucleic Acid Modification by this compound
The primary target for the alkylating action of this compound is the genetic material of the cell, deoxyribonucleic acid (DNA). nih.govmedchemexpress.com The addition of a methyl group to the DNA bases or the phosphate (B84403) backbone can have profound effects on DNA's structure and function, leading to mutations if not properly repaired. wikipedia.orgmedchemexpress.com The interaction of this compound with nucleic acids is a complex process that results in a variety of chemical modifications.
The sites of alkylation on DNA are not random; rather, they are determined by the nucleophilicity of the various atoms in the DNA molecule. The nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases are particularly susceptible to attack by the electrophilic intermediates generated from this compound.
Alkylation Adduct Formation on DNA Bases
The chemical modification of DNA bases by this compound leads to the formation of DNA adducts, which are segments of DNA that are covalently bonded to the chemical agent. These adducts can disrupt the normal base pairing and helical structure of DNA, interfering with replication and transcription.
A significant and highly mutagenic lesion formed by this compound is O6-methylguanine (O6-MeG). nih.govmedchemexpress.comnih.gov This adduct is formed by the methylation of the oxygen atom at the 6th position of the guanine (B1146940) base. nih.govnih.gov The presence of a methyl group at this position disrupts the normal Watson-Crick base pairing, causing the modified guanine to preferentially pair with thymine (B56734) instead of cytosine during DNA replication. nih.gov This mispairing leads to GC→AT transition mutations, which are a hallmark of the mutagenic activity of methylating agents like N'-methyl-N-nitrosourea (MNU). wikipedia.orgnih.gov The formation of O6-MeG is considered a critical initiating event in the carcinogenic process induced by these compounds. nih.gov
| Adduct | Formation Site | Consequence |
| O6-Methylguanine | Oxygen at the 6th position of guanine. nih.gov | Mispairing with thymine, leading to GC→AT transitions. nih.gov |
The most abundant DNA adduct formed by this compound is N7-methylguanine (N7-MeG). researchgate.netnih.gov This occurs through the alkylation of the nitrogen atom at the 7th position of the guanine base. nih.govnih.gov While N7-MeG is the major adduct, its direct mutagenic potential is considered to be less than that of O6-MeG. researchgate.net However, the formation of N7-MeG can destabilize the glycosidic bond between the guanine base and the deoxyribose sugar, potentially leading to depurination and the creation of an abasic site. Such sites can be mutagenic if not repaired, as they can lead to the insertion of an incorrect base during DNA replication. The formation of N7-MeG can be influenced by DNA sequence, with a preference for runs of guanine residues. nih.gov
Another significant DNA adduct formed is N3-methyladenine (N3-MeA), resulting from the alkylation of the nitrogen atom at the 3rd position of the adenine (B156593) base. nih.govnih.gov This adduct is located in the minor groove of the DNA double helix and can act as a block to DNA polymerases, thus inhibiting DNA replication. nih.gov The formation of N3-MeA is generally less frequent than that of N7-MeG. nih.gov The relative yields of N7-methylguanine, N3-methyladenine, and O6-methylguanine can vary, with studies on the related compound N-methyl-N-nitrosourea (MNU) showing approximate ratios of adduct formation. nih.gov
| Adduct | Formation Site | Relative Yield (Compared to N7-MeG) |
| N7-Methylguanine | Nitrogen at the 7th position of guanine. nih.gov | 1.00 nih.gov |
| N3-Methyladenine | Nitrogen at the 3rd position of adenine. nih.gov | ~0.15 nih.gov |
DNA Damage Induction by this compound
N-methyl-N-nitrosourea (MNU) is a potent alkylating agent that directly interacts with DNA, a characteristic that is presumed to be shared by its fluorinated analog, this compound. medchemexpress.comwikipedia.org The primary mechanism of action for nitrosoureas involves the generation of reactive intermediates that modify the structure of DNA, leading to significant cellular disruption. medchemexpress.com Upon entering a biological system, MNU is metabolically activated, forming highly reactive nitrosyl compounds. medchemexpress.com These compounds then proceed to react with DNA molecules, inducing various forms of damage. medchemexpress.com This capacity for DNA alkylation is central to its mutagenic and carcinogenic properties. wikipedia.orgcymitquimica.com
The interaction of N-methyl-N-nitrosourea (MNU) with DNA is a significant cause of both single and double-strand breaks. The severity of this DNA damage has been shown to be dependent on the concentration of MNU. acs.org The process begins with the alkylation of DNA bases by MNU, which can lead to the formation of unstable adducts. medchemexpress.com The subsequent repair processes initiated by the cell to correct these adducts can inadvertently lead to breaks in the DNA backbone.
For instance, the removal of alkylated bases by DNA glycosylases creates apurinic/apyrimidinic (AP) sites. nih.gov While these are necessary intermediates in base excision repair, their accumulation can lead to strand cleavage. nih.gov Furthermore, some research suggests a link between the repair of different types of DNA lesions in close proximity, which can escalate to the formation of double-strand breaks.
Studies utilizing plasmid DNA have demonstrated that treatment with MNU leads to the formation of double-strand breaks even in the absence of DNA replication. This suggests that the breaks can arise from the concurrent action of different repair pathways, such as mismatch repair and base excision repair, on closely situated DNA adducts.
The hallmark of N-methyl-N-nitrosourea's (MNU) interaction with DNA is the covalent attachment of a methyl group to the DNA bases, a process known as alkylation. medchemexpress.comcymitquimica.com This modification can occur at several positions on the DNA bases, with some sites being more prone to alkylation than others. The most frequently observed modifications include the formation of 7-methylguanine (B141273) (7-MG) and O6-methylguanine (O6-MG). nih.gov
The formation of O6-methylguanine is particularly significant from a mutagenic standpoint. nih.gov During DNA replication, this modified base has a tendency to pair with thymine instead of cytosine, leading to a G:C to A:T transition mutation. wikipedia.org This type of mutation can have profound consequences if it occurs within a critical gene, such as a tumor suppressor gene or an oncogene, potentially initiating carcinogenesis. medchemexpress.com
The specific pattern of base alkylation can be influenced by the local DNA sequence. Research has shown that the ratio of O6-MG to 7-MG can vary depending on the neighboring bases, suggesting that certain DNA sequences may be "hot spots" for MNU-induced mutations. cymitquimica.com
Table 1: DNA Base Modifications Induced by N-methyl-N-nitrosourea (MNU)
| Modified Base | Biological Consequence |
| O6-methylguanine (O6-MG) | Can lead to G:C to A:T transition mutations during DNA replication. wikipedia.org |
| 7-methylguanine (7-MG) | A common DNA adduct formed by MNU. nih.gov |
| 3-methyladenine (N3-MeA) | A type of DNA damage induced by alkylating agents. |
This table is generated based on data for N-methyl-N-nitrosourea (MNU) as a proxy for this compound.
Influence of Fluorination on Nitrosourea Reactivity and Stability
The introduction of a fluorine atom into the structure of a nitrosourea molecule, creating a compound like this compound, is expected to significantly alter its chemical and biological properties. While specific data for this compound is limited, studies on other fluorinated nitrosoureas, such as N-(2-fluoroethyl)-N-nitrosoureas, provide valuable insights.
Fluorine is a highly electronegative atom, and its presence can have a profound impact on the electronic distribution within a molecule. This can affect the stability of the compound and the reactivity of its functional groups. In the context of nitrosoureas, fluorination can influence the rate of decomposition and the nature of the reactive species generated.
Table 2: Investigated Fluorinated Nitrosourea Analogs
| Compound | Key Findings | Reference |
| N-(2-fluoroethyl)-N-nitrosoureas | Exhibit significant anticancer activity, comparable to chloroethyl analogs. | nih.gov |
This table highlights findings from related fluorinated compounds to infer the potential properties of this compound.
Genomic Instability and Mutagenesis Induced by this compound
The failure of DNA repair pathways to correctly manage the lesions induced by N-methyl-N-nitrosourea is a direct cause of genomic instability and mutagenesis. mdpi.com Genomic instability can manifest as chromosomal rearrangements, deletions, and amplifications, often resulting from the erroneous repair of DSBs. mdpi.commdpi.com
The primary mutagenic event associated with MNU is the generation of point mutations. nih.gov The O6-methylguanine adduct is highly miscoding and is the principal driver of this effect. nih.govnih.gov Its tendency to pair with thymine during DNA replication leads to a characteristic mutational signature.
Table 2: Mutagenesis Profile of N-methyl-N-nitrosourea (MNU)
| Feature | Description | References |
|---|---|---|
| Primary Mutagenic Lesion | O6-methylguanine (O6-MeG). | nih.govnih.gov |
| Predominant Mutation Type | G:C → A:T transitions. | wikipedia.orgnih.govnih.gov |
| Mechanism of Mutagenesis | During DNA replication, O6-MeG on the template strand pairs with thymine (T). In the next replication cycle, this T pairs with adenine (A), completing the transition. | nih.gov |
| Influence of DNA Repair | MMR-deficient cells show increased rates of G:C → A:T mutations but are more tolerant to the agent's killing effects. MGMT activity directly prevents these mutations by removing the O6-MeG lesion. | nih.govnih.gov |
| Mutational Strand Bias | Mutations are often generated predominantly in the non-transcribed DNA strand of active genes, a phenomenon influenced by sequence-specificity and chromatin organization. | nih.gov |
This potent mutagenic activity is the basis for the compound's classification as a carcinogen. wikipedia.org The accumulation of mutations in critical genes, such as tumor suppressors and oncogenes, can drive the neoplastic transformation of cells. Studies in mouse models have confirmed that MNU induces microsatellite instability, further contributing to its carcinogenic profile. dntb.gov.ua
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| N-methyl-N-nitrosourea | MNU |
| N7-methylguanine | N7-MeG |
| N3-methyladenine | N3-MeA |
| O6-methylguanine | O6-MeG |
| O6-benzylguanine | - |
| Cytosine | C |
| Guanine | G |
| Adenine | A |
Gene Mutation Mechanisms
This compound (FNMU) is a potent alkylating agent that primarily induces its mutagenic effects by transferring its methyl group to nucleobases within the DNA. wikipedia.org This process can lead to a variety of DNA lesions, with O6-methylguanine (m6G) being one of the most significant for mutagenesis. nih.gov The formation of m6G is a critical event because during DNA replication, it has a propensity to mispair with thymine instead of cytosine. nih.gov This mispairing, if not repaired, results in a specific type of point mutation known as a G:C to A:T transition. wikipedia.orgnih.govnih.gov
Studies have shown that this is the predominant type of mutation induced by N-methyl-N-nitrosourea (MNU), a closely related compound. nih.govnih.gov The accumulation of such mutations can disrupt the normal function of genes, potentially leading to the activation of oncogenes or the inactivation of tumor suppressor genes, thereby contributing to carcinogenesis. medchemexpress.commedchemexpress.com
The efficiency of this mutagenic process is influenced by the cell's DNA repair capacity. The O6-methylguanine-DNA methyltransferase (MGMT) protein specifically removes the methyl group from the O6 position of guanine, thus mitigating the mutagenic potential of agents like FNMU. nih.gov Inhibition of MGMT has been shown to enhance the mutagenic effects of MNU, highlighting the crucial role of this repair protein in protecting the genome. nih.gov
The sequence context of the DNA can also influence the frequency and location of mutations. Research suggests that the specific arrangement of nucleotides surrounding a guanine base can affect the likelihood of its methylation and the subsequent efficiency of repair, leading to mutational hotspots within genes. nih.gov
Chromosomal Aberrations and Sister Chromatid Exchange
Exposure to this compound and related nitrosourea compounds can lead to significant structural changes in chromosomes, including chromosomal aberrations and an increased frequency of sister chromatid exchanges (SCEs). nih.govnih.gov Chromosomal aberrations refer to abnormalities in the structure or number of chromosomes and can include deletions, duplications, inversions, and translocations. nih.gov Sister chromatid exchanges are the reciprocal exchange of genetic material between two identical sister chromatids and are considered a sensitive indicator of genotoxic damage. nih.gov
Studies on the effects of N-methyl-N-nitrosourea (MNU) have demonstrated its ability to induce various types of chromosomal aberrations, such as chromatid breaks and translocations. nih.gov The frequency of these aberrations is often dependent on the cell cycle stage at the time of exposure, with cells in the S phase (DNA synthesis) being particularly sensitive. nih.govnih.gov
Research in rat brain tumor cells has shown a direct correlation between the induction of SCEs by nitrosoureas and cell death, suggesting that the level of SCEs can be an indicator of the cytotoxic efficacy of these compounds. nih.gov Furthermore, studies in mice have revealed that the induction of SCEs by MNU is genotype-specific and can be influenced by age, with a general trend of reduced SCE induction in older animals. nih.gov This suggests that factors such as DNA repair capacity, which can vary between individuals and with age, play a significant role in the cellular response to this class of mutagens. nih.gov
Impact on Nucleotide Pool Levels and Genomic Evasion Mechanisms
The mutagenic activity of this compound is not limited to the direct alkylation of DNA. The intracellular pool of deoxyribonucleoside triphosphates (dNTPs), the building blocks for DNA synthesis, also represents a significant target. nih.govnih.gov Research has shown that the N-1 position of adenine in dATP is substantially more susceptible to methylation by N-methyl-N-nitrosourea (MNU) than the same position within the DNA helix. nih.gov Alkylation of these precursor molecules can lead to their misincorporation during DNA replication, thereby introducing mutations into the genome.
Studies have demonstrated that experimentally expanding the intracellular pools of dATP or a combination of dTTP and dGTP can enhance the mutagenic effect of MNU. nih.gov This finding supports the hypothesis that the nucleotide pool is a veritable target for alkylating agents. nih.gov The transient nature of these pool expansions means that the timing of exposure to the mutagen is critical. nih.gov
Cells possess mechanisms to evade the potentially lethal consequences of extensive DNA damage. One such mechanism involves the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which directly reverses the mutagenic O6-methylguanine lesion. nih.gov The effectiveness of this repair system is a key determinant of a cell's susceptibility to the mutagenic effects of nitrosoureas.
Cell Fate Decisions and Signaling Pathways
Induction of Apoptosis and Programmed Cell Death
This compound and related compounds are potent inducers of apoptosis, or programmed cell death, in various cell types. nih.govnih.gov This is a critical cellular response to the extensive DNA damage caused by these alkylating agents. When the damage is too severe to be repaired, the cell activates a signaling cascade that leads to its own demise, thereby preventing the propagation of potentially harmful mutations.
The mechanism of cell death can be cell-type dependent. For instance, in studies with the related compound N-methyl-N-nitrosourea (MNU), it was observed that in a p53 wild-type human non-small cell lung cancer cell line (A549), cell death occurred through a non-apoptotic pathway following a G2/M arrest. nih.gov In contrast, in a p53-null lung cancer cell line (H157), MNU induced classic apoptosis. nih.gov This highlights the pivotal role of the tumor suppressor protein p53 in dictating the cellular response to MNU-induced damage.
Research has also shown that MNU can induce apoptosis in photoreceptor cells, leading to retinal degeneration, and in corneal endothelial cells. nih.govnih.gov In the context of corneal endothelial cells, MNU-induced apoptosis was associated with increased oxidative stress and the activation of the NF-κB/NLRP3 and FOXO3a/p53/p21 pathways. nih.gov
Cell Cycle Regulation Disruption
This compound and its analogs can significantly disrupt the normal progression of the cell cycle. nih.govnih.gov This is a primary response to the DNA damage inflicted by these agents, as the cell cycle checkpoints are activated to halt division and allow time for DNA repair.
Studies with N-methyl-N-nitrosourea (MNU) have shown that it can cause cell cycle arrest at different phases. For example, in A549 lung cancer cells, MNU treatment led to an arrest in the G2/M phase, which was associated with the degradation of the cdc25A phosphatase. nih.gov In fibroblasts, MNU has been shown to inhibit the progression of cells through the early and middle S phase. nih.gov
The tumor suppressor protein p53 plays a crucial role in mediating this cell cycle arrest. nih.govplos.org Downstream targets of p53, such as p21, are responsible for inhibiting the G1 phase of the cell cycle, while other target genes contribute to the G2 arrest. nih.govplos.org The ability of a cell to undergo a successful cell cycle arrest in response to DNA damage is critical for maintaining genomic integrity.
Preclinical Research Models Utilizing N Fluoro N Methyl N Nitrosourea
In Vivo Carcinogenesis Models
In vivo models are crucial for studying the complex interactions between carcinogens, the host organism, and the development of cancer in a living system. N'-Fluoro-N-methyl-N-nitrosourea has been widely used to induce tumors in various organs, providing valuable insights into organ-specific carcinogenesis. nih.govelsevierpure.com These models allow for the investigation of the entire process of tumorigenesis, from initial cellular changes to the formation of malignant tumors.
The induction of mammary tumors in rodents using this compound is one of the most extensively utilized and well-characterized animal models in breast cancer research. nih.govelsevierpure.comnih.gov These models are highly valued because the induced tumors share many similarities with human breast cancer, making them relevant for studying disease mechanisms and for the preclinical evaluation of potential therapeutic agents. nih.govelsevierpure.com
The susceptibility to this compound-induced mammary carcinogenesis varies among different rodent strains. Sprague-Dawley (SD) and F344 rats are among the most commonly used strains due to their high incidence of mammary tumor development following administration of the carcinogen. nih.govnih.govmedchemexpress.comamegroups.org In mice, strains such as BALB/c and FVB-Trp53 heterozygous mice have also been employed in mammary carcinogenesis studies. plos.orgnih.gov The choice of animal strain is a critical factor, as it can influence tumor incidence, latency, and histopathological characteristics. nih.gov
Table 1: Animal Strains Used in this compound-Induced Mammary Carcinogenesis
| Animal Strain | Key Findings |
| Sprague-Dawley (SD) Rats | High incidence of mammary tumors. nih.govmedchemexpress.comamegroups.org The tumors are often estrogen receptor-positive. nih.gov |
| F344 Rats | High susceptibility to mammary carcinoma induction. nih.govmedchemexpress.com |
| ACI/N Rats | Used in comparative studies of organ-specific carcinogenicity. nih.gov |
| BALB/c Mice | Utilized to study the interaction between chemical carcinogens and hormonal factors in mammary tumor development. nih.gov |
| FVB-Trp53 heterozygous Mice | Employed as a model for short-term carcinogenicity studies. plos.org |
The primary method for inducing mammary tumors with this compound involves systemic administration, typically through intravenous or intraperitoneal injections. nih.govamegroups.org A more recent and targeted approach involves the intraductal administration of the carcinogen directly into the mammary ducts of rats. nih.govamegroups.org This localized delivery method offers the advantage of inducing tumors at predictable locations within the mammary gland, facilitating the study of early-stage tumor development. nih.govamegroups.org The timing of carcinogen administration is also a critical factor, with administration to pubescent female rats often resulting in a higher tumor incidence. nih.gov
This compound-induced mammary tumors in rodents exhibit a range of histopathological features. In rats, the most commonly observed tumors are adenocarcinomas, which often show features of necrosis and calcification. nih.gov The progression from atypical hyperplasia to carcinoma in situ has been documented, particularly with the intraductal administration model. nih.gov
From a molecular standpoint, these tumors frequently express estrogen receptors (ER), making them valuable models for studying hormone-dependent breast cancer. nih.gov However, the expression of other markers, such as the human epidermal growth factor receptor 2 (Her-2) and progesterone (B1679170) receptor (PR), can be variable. nih.govnih.gov For instance, tumors induced in BALB/c mice by a combination of this compound and medroxyprogesterone (B1676146) acetate (B1210297) were largely ER and PR negative. nih.gov Immunohistochemical analysis is a key tool for characterizing the molecular subtype of these induced tumors. nih.gov
Table 2: Molecular and Histopathological Features of Induced Mammary Tumors
| Feature | Description |
| Histopathology | Predominantly adenocarcinomas, with evidence of necrosis and calcification. nih.gov Progression from atypical hyperplasia to carcinoma in situ is observed. nih.gov |
| Estrogen Receptor (ER) | Often positive, particularly in rat models, making them suitable for studying hormone-responsive cancers. nih.gov |
| Progesterone Receptor (PR) | Expression can be low or undetectable in some models. nih.gov |
| Human Epidermal Growth Factor Receptor 2 (Her-2) | Typically negative in the intraductal rat model. nih.gov |
| Ki-67 | Expression, a marker of proliferation, is often evaluated. nih.gov |
While renowned for its use in mammary cancer models, this compound is a versatile carcinogen capable of inducing tumors in a variety of other organs. nih.govnih.gov The specific organ targeted is influenced by factors such as the animal species and strain, as well as the route and dose of administration. nih.gov This broad carcinogenic activity allows for the development of diverse animal models for different types of human cancers.
This compound has been utilized to create animal models of gastric cancer. nih.govmdpi.comresearchgate.netnih.govnih.govsigmaaldrich.cn In these models, the carcinogen induces the development of gastric tumors, including adenomas and adenocarcinomas. researchgate.netnih.gov These models are instrumental in studying the multi-step process of gastric carcinogenesis, from precancerous lesions to invasive cancer. nih.gov For example, in C57BL/6 mice, administration of the compound can lead to gastric precancerous lesions. nih.gov Furthermore, studies have investigated the synergistic effects of this compound with other factors, such as Helicobacter infection, in promoting gastric tumor development. nih.gov The histopathological changes observed in these models often include inflammation, atrophy, metaplasia, and dysplasia, mimicking aspects of human gastric cancer progression. nih.gov
Organ-Specific Carcinogenesis Beyond Mammary Gland
Prostate Carcinogenesis Models
Animal models are critical for investigating preventative and therapeutic strategies for prostate cancer. The model utilizing MNU in conjunction with testosterone (B1683101) in rats is recognized as a reliable system that mirrors many aspects of human prostate cancer and has shown good predictive value for clinical trial outcomes. nih.gov
Induction and Pathology: The model involves a specific regimen that includes the administration of MNU to induce carcinogenesis, followed by chronic, low-dose testosterone treatment, which is essential for a high incidence of tumors. nih.gov This protocol leads to the development of adenocarcinomas, primarily in the anterior and dorsolateral lobes of the prostate. nih.gov Studies in gerbils have also shown that MNU, particularly when combined with androgen administration, can induce prostatic intraepithelial neoplasia, microinvasive carcinoma, and adenocarcinoma. nih.gov
Research Findings: These models have been instrumental in over 25 studies aimed at identifying chemopreventive agents. nih.gov For instance, the model accurately predicted the outcomes of major clinical trials like the Selenium and Vitamin E Cancer Prevention Trial (SELECT). nih.gov Research in gerbils has highlighted the role of stromal remodeling in tumor invasiveness, showing an increase in reticular fibers and degradation of the basement membrane at malignant sites. nih.gov The expression of alpha-methylacyl-CoA racemase (AMACR) in the cancer cells of these models helps in the diagnosis of the lesions. nih.gov
| Animal Model | Key Findings | Reference |
| Rat (Wistar WU, Fischer F344) | Development of adenocarcinomas in anterior and dorsolateral prostate; predictive for human clinical trials. | nih.gov |
| Gerbil (Meriones unguiculatus) | Induction of prostatic intraepithelial neoplasia and microinvasive carcinoma; demonstrates the importance of stromal remodeling for invasiveness. | nih.gov |
Lung Tumor Models
MNU is utilized to induce lung tumors in various mouse models, providing insights into the genetic and molecular pathways of lung cancer.
Tumor Induction: In FVB-Trp53 heterozygous mice, intraperitoneal administration of MNU leads to a high incidence of primary lung tumors, including adenomas and adenocarcinomas. nih.gov The FVB/N mouse strain is noted for its susceptibility to lung tumorigenesis. nih.gov
Cell Line Studies: In human non-small cell lung cancer (NSCLC) cell lines, MNU induces cell death through distinct, cell-type-dependent mechanisms. In the A549 (p53 wild-type) cell line, it causes non-apoptotic cell death, whereas in the H157 (p53 null) cell line, it triggers apoptosis. nih.gov This highlights the importance of the p53 gene status in determining the cellular response to MNU-induced DNA damage. nih.gov Orthotopic models using murine lung adenocarcinoma cell lines have been developed to simulate human NSCLC for immunotherapy research. mdpi.com
| Model | Tumor Type | Key Observation | Reference |
| FVB-Trp53+/- Mice | Primary Lung Adenoma & Adenocarcinoma | High tumor incidence, suggesting malfunction in the p53 pathway is a key factor. | nih.gov |
| Human NSCLC Cell Lines (A549, H157) | Not Applicable | p53 status determines the mechanism of MNU-induced cell death (non-apoptotic vs. apoptotic). | nih.gov |
Thymic Lymphoma Models
MNU is a potent inducer of thymic malignant lymphoma (TML), particularly in genetically susceptible mouse strains.
Genetic Susceptibility: Studies using AKR/J mice show a high incidence of thymic lymphomas with a short latency period following MNU treatment. nih.gov Genetic analysis of crosses between AKR/J and C57L/J mice revealed that a susceptibility gene for MNU-induced thymic lymphoma is located on mouse chromosome 7. nih.gov
p53 Heterozygous Models: In p53+/- mice, a single intraperitoneal injection of MNU results in a very high incidence of TML, with most treated mice developing tumors. researchgate.net These lymphomas, identified as being of T-cell lineage, often metastasize to organs such as the lungs, spleen, liver, and kidneys. nih.govresearchgate.net This model is considered a reliable positive control for short-term carcinogenicity studies. nih.govresearchgate.net
| Mouse Strain | Key Genetic Factor | Outcome | Reference |
| AKR/J | Susceptibility gene on chromosome 7 | High incidence and short latency of thymic lymphoma. | nih.gov |
| FVB-Trp53+/- | p53 heterozygosity | High incidence of thymic malignant lymphoma, often with metastasis. | nih.gov |
| p53+/- Mice | p53 heterozygosity | Rapid and high-penetrance induction of T-cell thymic lymphoma. | researchgate.net |
Other Organ System Studies
The carcinogenic effects of MNU are not limited to the prostate, lungs, and thymus; the compound induces tumors in a variety of other organs, with the specific site often depending on the animal strain and dose.
Nervous System: In F344 and ACI/N rats, continuous oral administration of MNU leads to a high incidence of brain and spinal cord tumors, predominantly astrocytomas and anaplastic astrocytomas. nih.gov
Gastrointestinal Tract: F344 rats treated with MNU also develop tumors in the tongue, esophagus, and glandular stomach. nih.gov
Other Tissues: In ACI/N rats, tumors of the heart and renal pelvis have been observed. nih.gov Studies in Swiss albino mice have investigated the effects of multiple MNU doses on female fertility and organ weight, noting significant impacts on the uterus and ovary without necessarily inducing cancer. nih.gov
Models for Retinal Degeneration and Ocular Diseases
MNU is a potent retinotoxin that selectively targets and destroys photoreceptor cells, making it a widely used agent for creating animal models of retinal degeneration that mimic human diseases like retinitis pigmentosa (RP) and age-related macular degeneration (AMD). nih.goveyecro.comiris-pharma.com
Photoreceptor Cell Apoptosis Models
A single systemic injection of MNU induces rapid and progressive retinal degeneration across various animal species through the mechanism of apoptosis. eyecro.comnih.gov
Mechanism of Action: MNU induces excessive DNA damage in photoreceptor cells, which triggers programmed cell death. nih.gov This process involves the downregulation of nuclear factor-kappa B (NF-kappaB) activity and can be modulated by the JNK/AP-1 signaling pathway. nih.govresearchgate.net The resulting photoreceptor cell loss is a hallmark of MNU-induced retinopathy. nih.gov
Model Characteristics: The degeneration process is swift, with apoptosis evident as early as one day after treatment and typically complete within seven days, resulting in a significant thinning of the outer nuclear layer (ONL). nih.govnih.gov The model is highly reproducible in mice, rats, and even larger mammals like cats. nih.govarvojournals.orgresearchgate.net Functional deficits, as measured by electroretinogram (ERG), correlate with the morphological changes of photoreceptor loss. researchgate.net These models are valuable for testing potential therapeutic agents, such as nicotinamide, which has been shown to block MNU-induced photoreceptor apoptosis. arvojournals.org
| Animal Model | Key Feature | Mechanism | Reference |
| Mice (Albino and Colored) | Rapid and progressive loss of photoreceptor cells. | Apoptosis. | nih.gov |
| Rats (Sprague-Dawley) | Photoreceptor cell destruction via apoptosis. | Down-regulation of NF-kappaB activation. | nih.gov |
| Cats | Progressive loss of photoreceptors, complete removal of the outer nuclear layer. | Apoptosis. | arvojournals.org |
Lens and Corneal Disease Models
Beyond the retina, MNU has been used to induce pathologies in the anterior segment of the eye, creating models for cataracts and corneal diseases. nih.govarvojournals.org
Cataract Induction: In neonatal rats, MNU administration induces apoptosis in lens epithelial cells. arvojournals.orgnih.gov This leads to the development of mature cataracts within three weeks, characterized by swelling, vacuolation, and liquefaction of lens fibers. arvojournals.orgresearchgate.net
Corneal Decompensation: In adult rabbits, intracameral injection of MNU effectively ablates corneal endothelial cells through apoptosis. arvojournals.orgnih.gov This cellular loss results in significant corneal edema and an increase in central corneal thickness. arvojournals.orgresearchgate.net These effects make MNU a useful tool for developing models of corneal endothelial decompensation, a condition often resulting from cataract surgery. arvojournals.org The use of animal models like rabbits, cats, and dogs is crucial for studying corneal pathologies due to similarities with the human eye that are not present in rodents. mdpi.com
| Ocular Condition | Animal Model | Pathological Finding | Reference |
| Cataract | Neonatal Rats | Apoptosis of lens epithelial cells, leading to mature cataracts. | arvojournals.orgnih.govresearchgate.net |
| Corneal Decompensation | Adult Rabbits | Apoptosis of corneal endothelial cells, causing corneal edema. | arvojournals.orgnih.govresearchgate.net |
In Vitro Cellular Models for this compound Research
No publicly available research data was identified that describes the application of this compound in studies involving mammalian cell lines.
There is no available information from scientific literature regarding the use of this compound in plant cell systems for research purposes.
No studies detailing the mechanisms of cell death induced by this compound in any specific cell types were found in the available literature.
Modulation of N Fluoro N Methyl N Nitrosourea Biological Activity
Chemopreventive and Desmutagenic Agents
There is no available information on chemopreventive or desmutagenic agents specifically for N'-Fluoro-N-methyl-N-nitrosourea.
There is no available information regarding the intervention of natural products on the biological activity of this compound.
There is no available information on the effects of phenolic compounds on this compound.
Impact of Membrane-Active Compounds on Genotoxicity
There is no available information concerning the impact of membrane-active compounds on the genotoxicity of this compound.
Interventions Affecting Specific Cellular Responses
There is no available information about interventions that affect specific cellular responses to this compound.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N'-Fluoro-N-methyl-N-nitrosourea to minimize byproducts and ensure purity?
- Methodological Answer : Synthesis routes for nitrosoureas often involve alkylation or nitrosation under controlled acidic conditions. For N-fluoro derivatives, fluorination agents (e.g., Selectfluor®) may be employed. Evidence from analogous compounds (e.g., N-fluoro-N-nitroamine synthesis via nitration of alkyl N-alkyl-N-fluorocarbamates) suggests using low temperatures (0–6°C) to stabilize reactive intermediates and reduce decomposition . Purity can be monitored via HPLC or NMR spectroscopy, referencing protocols for structurally similar nitrosoureas like N-methyl-N-nitrosourea (NMU) .
Q. What experimental conditions are critical for maintaining the stability of this compound during storage and handling?
- Methodological Answer : Nitrosoureas are thermally and photochemically labile. Stability studies on NMU recommend storage in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or dimerization . For fluorinated analogs, additional precautions against moisture (e.g., anhydrous solvents, desiccants) are advised due to potential fluorine reactivity .
Q. What are the standard protocols for initial toxicity screening of this compound in cellular models?
- Methodological Answer : Toxicity assessments for nitrosoureas typically involve in vitro assays measuring DNA alkylation (e.g., comet assay) or mutagenicity (Ames test). For fluorinated derivatives, prioritize quantifying reactive intermediates (e.g., alkyldiazonium ions) using mass spectrometry, as fluorine substituents may alter electrophilicity and DNA adduct profiles . Dose-response curves should account for short compound half-lives in aqueous media .
Advanced Research Questions
Q. How does the fluorine substituent in this compound influence its alkylation mechanism compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases electrophilicity, accelerating alkylation but potentially altering reaction pathways. Comparative studies on NMU (non-fluorinated) show alkylation occurs via alkyldiazonium ions targeting DNA phosphodiester groups and guanine N-7 sites. For fluorinated analogs, employ kinetic isotope effects (KIEs) or computational modeling (DFT) to map transition states and quantify reactivity shifts. NMR spectroscopy (e.g., NMR) can track fluorine’s role in stabilizing intermediates .
Q. How can researchers resolve contradictions in reported genotoxicity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in experimental design (e.g., cell type, exposure duration). Standardize protocols using OECD Guidelines (e.g., TG 471 for mutagenicity) and validate results via inter-laboratory comparisons. For fluorinated nitrosoureas, ensure consistent quantification of active metabolites, as fluorination may alter metabolic activation pathways. Meta-analyses should stratify data by methodology, referencing EFSA’s snowballing approach for nitrosamine risk assessment .
Q. What advanced spectroscopic techniques are suitable for characterizing this compound’s reactive intermediates?
- Methodological Answer : Time-resolved NMR or cryogenic trapping coupled with FTIR spectroscopy can capture transient intermediates (e.g., fluorinated alkyldiazonium ions). For structural elucidation, high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) are critical. Reference methodologies from noble gas-fluorine chemistry studies, which employ multinuclear NMR and crystallographic databases for analogous reactive species .
Methodological Considerations for Data Interpretation
Q. How should researchers address the environmental fate of this compound in ecotoxicological studies?
- Methodological Answer : Assess hydrolysis rates under varying pH and temperature conditions using LC-MS/MS to detect degradation products (e.g., fluorinated ureas). Ecotoxicity testing should follow ISO standards for aquatic organisms (e.g., Daphnia magna), with comparisons to structurally related compounds like perfluorinated sulfonamides, which exhibit persistence and bioaccumulation risks .
Q. What statistical approaches are recommended for analyzing dose-dependent alkylation efficiency in DNA adduct formation studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response data, accounting for saturation effects. Pair with bootstrap resampling to estimate confidence intervals for low-abundance adducts. Cross-validate findings using orthogonal methods (e.g., -postlabeling for DNA adduct quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
